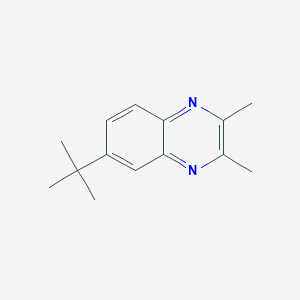
6-(tert-Butyl)-2,3-dimethylquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(tert-Butyl)-2,3-dimethylquinoxaline is an organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring. The tert-butyl group and two methyl groups attached to the quinoxaline core make this compound unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-2,3-dimethylquinoxaline typically involves the condensation of 2,3-dimethylquinoxaline with tert-butyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(tert-Butyl)-2,3-dimethylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoxaline derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce partially or fully reduced quinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogens (e.g., bromine, chlorine) or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinoxaline derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced quinoxaline derivatives with hydrogenated rings.
Substitution: Halogenated or nitrated quinoxaline derivatives.
Applications De Recherche Scientifique
6-(tert-Butyl)-2,3-dimethylquinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 6-(tert-Butyl)-2,3-dimethylquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol derivative with three tert-butyl groups, known for its antioxidant properties.
tert-Butyl-substituted indoloquinoxalines: Compounds with similar structural features, used in medicinal chemistry for their biological activities.
Uniqueness
6-(tert-Butyl)-2,3-dimethylquinoxaline is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties. Its tert-butyl and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C14H18N2 |
|---|---|
Poids moléculaire |
214.31 g/mol |
Nom IUPAC |
6-tert-butyl-2,3-dimethylquinoxaline |
InChI |
InChI=1S/C14H18N2/c1-9-10(2)16-13-8-11(14(3,4)5)6-7-12(13)15-9/h6-8H,1-5H3 |
Clé InChI |
WPSSBRDAKOKNQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2C=C(C=CC2=N1)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


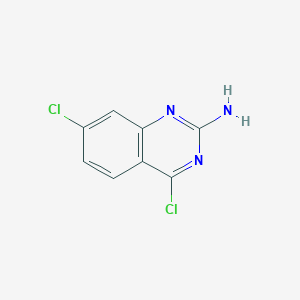
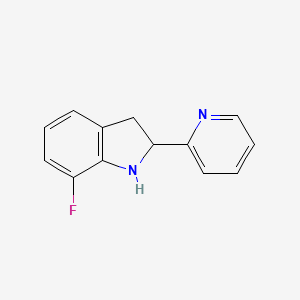
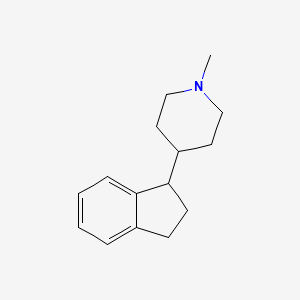
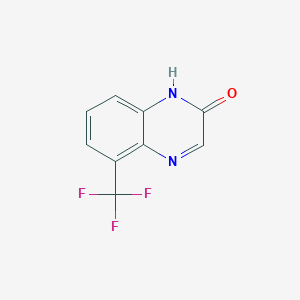

![3-Chlorobenzo[d]isothiazole-6-carboxylic acid](/img/structure/B15068391.png)
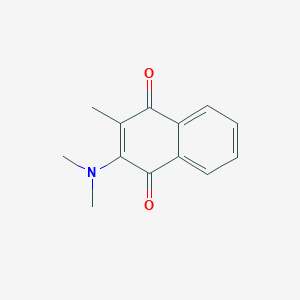
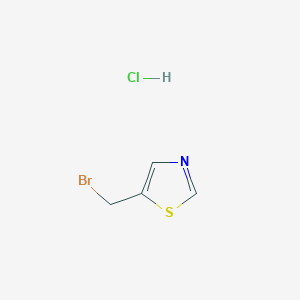
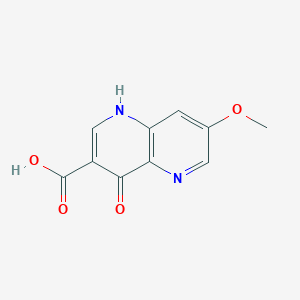

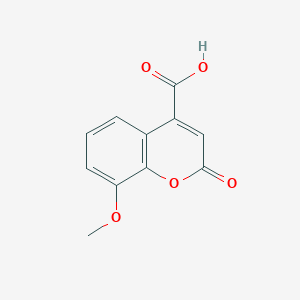
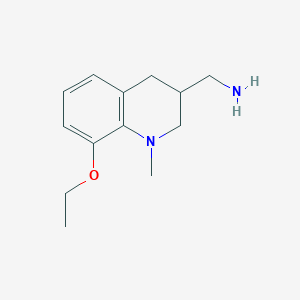
![8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B15068442.png)

